ClogP and Molecular Weight Differentiate 1-Cyclopropyl-3-(2-fluoroethyl)thiourea from Cyclopropylmethyl and Unsubstituted Thiourea Analogs
The computed LogP of 1-cyclopropyl-3-(2-fluoroethyl)thiourea is 0.5824, compared to -0.34 for N-cyclopropylthiourea (CAS 56541-14-1), a difference of approximately 0.92 log units . This shift moves the compound from a hydrophilic domain (LogP < 0) into a moderate lipophilicity range suitable for passive membrane permeation while retaining aqueous solubility [1]. The molecular weight difference versus the cyclopropylmethyl analog (CAS 2171967-87-4) is approximately 14 g/mol (162.23 vs. 176.26) , corresponding to one methylene unit, which can alter key drug-likeness parameters including rotatable bond count and topological polar surface area [1].
| Evidence Dimension | LogP and Molecular Weight |
|---|---|
| Target Compound Data | LogP 0.5824; MW 162.23 g/mol |
| Comparator Or Baseline | N-cyclopropylthiourea: LogP -0.34; 1-(Cyclopropylmethyl)-3-(2-fluoroethyl)thiourea: MW 176.26 g/mol |
| Quantified Difference | ΔLogP ≈ +0.92 (vs. N-cyclopropylthiourea); ΔMW ≈ -14 g/mol (vs. cyclopropylmethyl analog) |
| Conditions | Computed LogP values from vendor-provided data; molecular weights based on molecular formula |
Why This Matters
The moderate LogP of 0.5824 positions this compound favorably for both aqueous solubility and membrane permeability, a balance not met by the more hydrophilic N-cyclopropylthiourea or the heavier cyclopropylmethyl analog.
- [1] Zaman H, Saeed A, Ismail H, Rashid M. Unveiling the cyclopropyl appended acyl thiourea derivatives as antimicrobial, α-amylase and proteinase K inhibitors: Design, synthesis, biological evaluation, molecular docking, DFT and ADMET studies. Arch Biochem Biophys. 2025 Mar;765:110304. View Source
